3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Catalog No.
S14040126
CAS No.
M.F
C8H13Cl4NO
M. Wt
281.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol ...

Product Name

3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

IUPAC Name

3-(trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride

Molecular Formula

C8H13Cl4NO

Molecular Weight

281.0 g/mol

InChI

InChI=1S/C8H12Cl3NO.ClH/c9-8(10,11)7(13)3-5-1-2-6(4-7)12-5;/h5-6,12-13H,1-4H2;1H

InChI Key

NGQLLSZAKOAAOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)(C(Cl)(Cl)Cl)O.Cl

3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a complex organic compound belonging to the bicyclic class of alkaloids. It features a bicyclic structure, which consists of a nitrogen atom incorporated into a cycloalkane framework, specifically an azabicyclo[3.2.1]octane. The presence of the trichloromethyl group significantly influences its chemical properties and biological activity. The molecular formula of this compound is C8H12Cl3NC_8H_{12}Cl_3N with a molecular weight of approximately 227.5 g/mol.

The chemical reactivity of 3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride can be attributed to the trichloromethyl group, which can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. This compound may also undergo hydrolysis under acidic or basic conditions, resulting in the release of hydrochloric acid and the formation of corresponding hydroxylated products.

Research indicates that compounds within the azabicyclo[3.2.1]octane family exhibit significant biological activities, particularly as potential pharmacological agents. Specifically, 3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride has been studied for its interactions with opioid receptors, suggesting potential applications in pain management and anxiety disorders. Its unique structure allows it to modulate neurotransmitter systems effectively.

The synthesis of 3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves multi-step organic reactions starting from simpler tropane derivatives. One common method includes:

  • Formation of the bicyclic framework: This can be achieved through cyclization reactions involving appropriate precursors such as tropinone.
  • Introduction of the trichloromethyl group: This is often accomplished via chlorination reactions using reagents like phosphorus trichloride or sulfuryl chloride.
  • Hydrochloride salt formation: The final product can be converted into its hydrochloride form by reacting it with hydrochloric acid.

Due to its biological activity, 3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride has potential applications in medicinal chemistry, particularly in the development of analgesics and anxiolytics. Additionally, it may serve as a useful intermediate in synthesizing more complex pharmaceutical compounds.

Interaction studies have shown that 3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride interacts with various neurotransmitter receptors, including opioid receptors and possibly others involved in pain modulation and anxiety pathways. These interactions suggest that this compound could be a candidate for further pharmacological investigation.

Several compounds share structural similarities with 3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, including:

Compound NameMolecular FormulaUnique Features
TropineC₈H₁₃NOFound in plants; precursor for various alkaloids
ScopolamineC₁₈H₂₁N₃O₃SAnticholinergic agent; used for motion sickness
8-Methyl-8-azabicyclo[3.2.1]octan-3-olC₉H₁₅NOExhibits similar biological activities
9-Azabicyclo[3.3.1]nonaneC₉H₁₅NRelated bicyclic structure; different ring size

The uniqueness of 3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride lies in its specific trichloromethyl substitution, which enhances its reactivity and potential biological activity compared to these similar compounds.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

280.972175 g/mol

Monoisotopic Mass

278.975125 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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